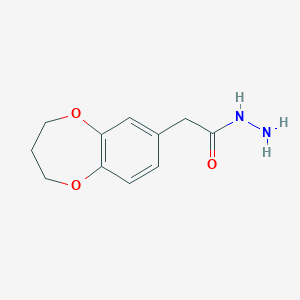

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetohydrazide” is a compound derived from 3,4-dihydro-2H-1,5-benzodioxepin . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Synthesis Analysis

The synthesis of this compound involves the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives/2-hydroxy-1-naphthaldehyde .

Molecular Structure Analysis

The molecular structure of this compound is derived from 3,4-dihydro-2H-1,5-benzodioxepin . The IUPAC name is 3,4-dihydro-2H-1,5-benzodioxepine . The InChI code is 1S/C9H10O2/c1-2-5-9-8 (4-1)10-6-3-7-11-9/h1-2,4-5H,3,6-7H2 .

Physical And Chemical Properties Analysis

The physical form of this compound can be either liquid or solid . The molecular weight is 150.18 .

Applications De Recherche Scientifique

Anticancer Evaluation

A study detailed the synthesis and characterization of derivatives from a similar structural framework, aimed at evaluating their anticancer potential. The derivatives were synthesized using a series of steps starting from o-phenylenediamine and naphthalene derivatives. These compounds underwent in vitro anticancer evaluation across different cancer cell lines, with one compound exhibiting significant activity against a breast cancer cell line (Salahuddin et al., 2014).

Antipsychotic Activity

Another research explored the synthesis of 3,4-dihydro-1H-benzo[e][1,2,4]triazepin-5(2H)-one derivatives, derived from benzohydrazides, for their antipsychotic activities. The study found that a particular derivative exhibited comparable antipsychotic activity to the reference drug clozapine but with lesser side effects, highlighting its potential in antipsychotic drug development (S. Ibrahim et al., 2013).

Antidepressant-Like Activities

Research into novel benzazole derivatives, obtained through reactions involving corresponding acetohydrazide and substituted benzaldehydes, revealed significant antidepressant-like activities in mice. These compounds' effects were evaluated through tail suspension tests and modified forced swimming tests, with findings suggesting the involvement of the serotonergic system in their antidepressant-like effects (Gamze Tokgöz et al., 2018).

Synthesis and Characterization for Potential Therapeutic Applications

Other studies have focused on the synthesis, characterization, and potential therapeutic applications of related compounds. For instance, the synthesis of novel derivatives of substituted 2-(benzothiazol-2’-ylthio)acetohydrazide was reported, with the compounds characterized by various spectroscopic methods and expected to contribute significantly to the database of heterocyclic compounds with potential medicinal applications (F. Al-Omran & A. El-Khair, 2016).

Exploration of Anticonvulsant Properties

A study on 2-(1H-Benzotriazol-1-yl)-N'-[substituted]acetohydrazides investigated their anticonvulsant activity. The compounds were synthesized and evaluated using the 6 Hz psychomotor seizure test, with one showing notable activity. This research highlights the potential of such compounds in developing new anticonvulsant therapies (Praveen Kumar & Laxmi Tripathi, 2012).

Safety and Hazards

Propriétés

IUPAC Name |

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c12-13-11(14)7-8-2-3-9-10(6-8)16-5-1-4-15-9/h2-3,6H,1,4-5,7,12H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVKWHUIGRGTDMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)CC(=O)NN)OC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2980031.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxolane-3-carboxamide](/img/structure/B2980032.png)

![N-[2-(4-Sulfamoylphenyl)ethyl]but-2-ynamide](/img/structure/B2980034.png)

![8-[(2-hydroxyethyl)amino]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2980036.png)

![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2980039.png)

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3-methoxy-4-(2-oxo-2-phenylethoxy)phenyl)acrylonitrile](/img/structure/B2980047.png)

![2-(2-Tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2980048.png)

![2-(2-Naphthamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2980051.png)